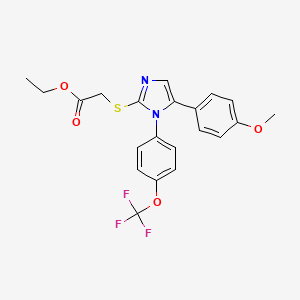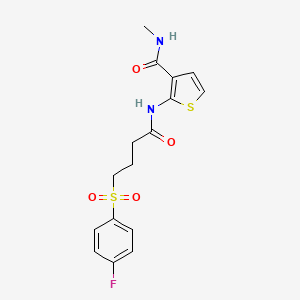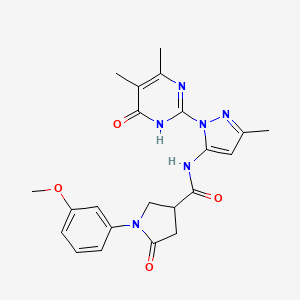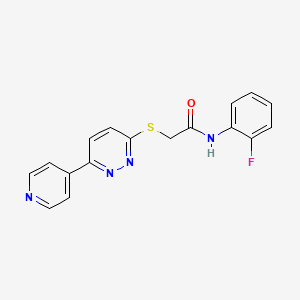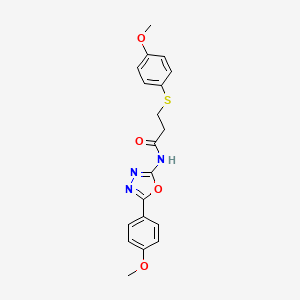
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains methoxyphenyl groups and a propanamide group .
科学的研究の応用
Lipoxygenase Inhibition
Research on heterocyclic compounds, including those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide derivatives, has shown their potential as lipoxygenase inhibitors. These compounds, synthesized through a series of chemical transformations, have been evaluated for their biological activity, displaying moderately good activities relative to Baicalein, a reference standard. This finding highlights their relevance in studying inflammation and other lipoxygenase-related disorders (Aziz‐ur‐Rehman et al., 2016).
Antioxidant and Anticancer Activity
A series of derivatives related to this compound have been synthesized and assessed for their antioxidant and anticancer activities. These compounds, featuring various functional groups, showed significant antioxidant activity, with some derivatives being more potent than ascorbic acid. Moreover, their anticancer activity was tested against human cancer cell lines, identifying some compounds with notable cytotoxic effects against specific cancer types (Tumosienė et al., 2020).
Pharmacological Potential
Investigations into 1,3,4-oxadiazole and pyrazole derivatives related to this compound have demonstrated their computational and pharmacological potential. These studies encompassed docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), alongside evaluations of toxicity, tumor inhibition, and antioxidant capabilities. Such research underscores the multifaceted pharmacological applications of these compounds, including their potential in cancer therapy and inflammation treatment (Faheem, 2018).
Nematocidal Activity
Novel 1,3,4-oxadiazole derivatives, including structures akin to this compound, have been synthesized and evaluated for their nematocidal activity. This research identified compounds with significant activity against nematodes, suggesting their potential as leads for developing new nematicides. The study also highlighted how these compounds affect nematode behavior and physiology, indicating their possible agricultural applications (Liu et al., 2022).
Antibacterial and Antifungal Agents
Research into 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to this compound, has explored their potential as antibacterial and antifungal agents. The synthesized compounds showed significant activity, matching or exceeding that of standard antimicrobial agents in some cases. This research opens up new avenues for developing antimicrobial agents to combat resistant strains of bacteria and fungi (Helal et al., 2013).
作用機序
Target of action
Compounds with a 1,3,4-oxadiazole moiety, like “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide”, have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The specific target would depend on the exact structure and functional groups of the compound.
特性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-5-3-13(4-6-14)18-21-22-19(26-18)20-17(23)11-12-27-16-9-7-15(25-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPNLQGPIVTEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)
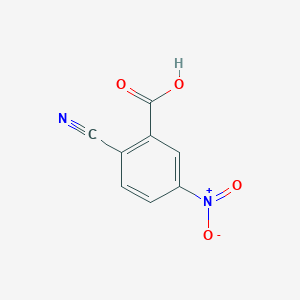
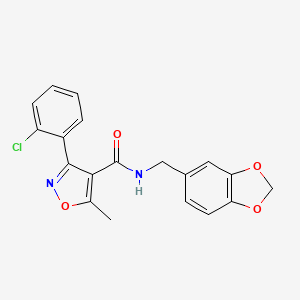
![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)
![3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2718095.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)


![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
